Methyl 8-fluoro-1-naphthoate

Description

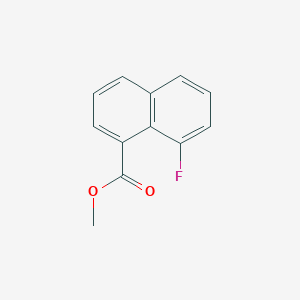

Methyl 8-fluoro-1-naphthoate (C₁₂H₉FO₂) is a fluorinated aromatic ester derived from naphthoic acid. The compound features a fluorine substituent at the 8-position of the naphthalene ring and a methyl ester group at the 1-position. This structural configuration imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. Fluorine’s electron-withdrawing nature enhances the compound’s stability and influences its reactivity in substitution or coupling reactions.

Properties

Molecular Formula |

C12H9FO2 |

|---|---|

Molecular Weight |

204.20 g/mol |

IUPAC Name |

methyl 8-fluoronaphthalene-1-carboxylate |

InChI |

InChI=1S/C12H9FO2/c1-15-12(14)9-6-2-4-8-5-3-7-10(13)11(8)9/h2-7H,1H3 |

InChI Key |

QJKOKOMZWFHLJZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8-fluoro-1-naphthoate can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 8-fluoro-1-naphthoic acid with methanol in the presence of a catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

Industrial production of this compound often involves a one-pot synthesis method. This method includes the sequential addition and oxidation reactions of acenaphthoquinone with various 1,3-diketones in the presence of primary aliphatic or benzylic alcohols. The reaction proceeds via a metal-free addition step followed by oxidative cleavage at room temperature .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-fluoro-1-naphthoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted naphthoates .

Scientific Research Applications

Methyl 8-fluoro-1-naphthoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 8-fluoro-1-naphthoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The ester group can undergo hydrolysis to release the active naphthoic acid, which can then interact with cellular components .

Comparison with Similar Compounds

Ethyl 8-Fluoro-1-Naphthoate (CAS: 405196-56-7)

- Molecular Formula : C₁₃H₁₁FO₂ (vs. C₁₂H₉FO₂ for the methyl ester).

- Molecular Weight : 218.22 g/mol (methyl analog estimated at ~204.2 g/mol).

- Key Differences :

- Applications : Both compounds are likely used as intermediates in fluorinated drug synthesis, though the methyl ester’s smaller size may enhance bioavailability.

Methyl 5-Methoxy-8-Aryl-1-Naphthoate

- Structure : Features a methoxy group at the 5-position and aryl substituents at the 8-position.

- Synthesis : Prepared via Pd-catalyzed cross-coupling under aqueous conditions (THF/H₂O, 60°C) .

- Comparison: The methoxy group increases electron density on the naphthalene ring, contrasting with the electron-withdrawing fluorine in Methyl 8-fluoro-1-naphthoate.

Methyl Esters of Diterpenoid Acids (e.g., Sandaracopimaric Acid Methyl Ester)

- Structural Complexity : These esters feature fused terpene backbones, unlike the planar naphthalene system of this compound.

- Analytical Methods : Identified via GC-MS and comparison with standards, suggesting similar techniques could characterize this compound .

- Volatility : Linear esters (e.g., methyl salicylate, boiling point 222°C) exhibit higher volatility than bulky naphthoates, though fluorination may further lower volatility .

Data Table: Comparative Properties of Selected Compounds

Research Findings and Implications

- Synthetic Routes : this compound may require specialized catalysts (e.g., Pd(OAc)₂) and anhydrous conditions, akin to aryl-substituted analogs .

- Toxicity Considerations: Fluorinated naphthalenes may exhibit distinct toxicological profiles compared to non-fluorinated derivatives (e.g., 1-methylnaphthalene), necessitating careful handling .

- Stability : The fluorine atom likely enhances chemical stability but may complicate metabolic clearance in biological systems.

Q & A

Q. How can regulatory frameworks for this compound be informed by existing toxicity data?

- Methodological Answer : Integrate hazard identification conclusions from systematic reviews (Step 8 ). Propose permissible exposure limits (PELs) based on NOAEL/LOAEL data, adjusting for uncertainty factors (e.g., interspecies variability). Reference EPA/IARC guidelines for naphthalene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.